molecular formula C8H8N2O2 B8535281 5,6-Bis(hydroxymethyl)picolinonitrile

5,6-Bis(hydroxymethyl)picolinonitrile

Cat. No.: B8535281
M. Wt: 164.16 g/mol
InChI Key: OILPEAIWABHMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(hydroxymethyl)picolinonitrile is a high-purity chemical intermediate designed for advanced research and development. Its structure, featuring a nitrile group and dual hydroxymethyl functionalities on a pyridine ring, makes it a valuable scaffold in medicinal chemistry and drug discovery. This compound is particularly useful for constructing novel triazine hybrids and other nitrogen-containing heterocycles, which are prominent pharmacophores in developing therapeutic agents . The hydroxymethyl groups serve as handy handles for further synthetic modification, allowing for conjugation or linkage to other molecular entities, while the nitrile group can participate in various cyclization reactions or act as a hydrogen bond acceptor. Similar picolinonitrile and hydroxymethyl-pyridine derivatives are frequently employed in synthesizing bioactive molecules, including nonsteroidal androgen receptor antagonists investigated for the treatment of conditions like prostate cancer . Researchers can leverage this bifunctional building block to create targeted libraries of compounds for screening against various disease pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5,6-bis(hydroxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c9-3-7-2-1-6(4-11)8(5-12)10-7/h1-2,11-12H,4-5H2

InChI Key

OILPEAIWABHMKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CO)CO)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(hydroxymethyl)picolinonitrile can be achieved through various synthetic routes. One common method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran . This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents.

Industrial Production Methods: Whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be an efficient and sustainable method for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions: 5,6-Bis(hydroxymethyl)picolinonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be used for further chemical transformations.

Scientific Research Applications

5,6-Bis(hydroxymethyl)picolinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Bis(hydroxymethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The carbonitrile group can also interact with nucleophiles, leading to various chemical transformations.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities
5,6-Bis(hydroxymethyl)picolinonitrile 5-CH₂OH, 6-CH₂OH, 2-CN ~178.16* Not reported Hypothesized: Drug intermediates, ligands
6-(Hydroxymethyl)picolinonitrile (CAS 50501-38-7) 6-CH₂OH, 2-CN 134.13 Not reported Intermediate for heterocyclic synthesis
2-(Hydroxymethyl)isonicotinonitrile (CAS 51454-63-8) 2-CH₂OH, 4-CN 134.13 Not reported Ligand design, coordination chemistry
3-(Trifluoromethyl)picolinonitrile (CAS 406933-21-9) 3-CF₃, 2-CN 172.11 Not reported Antiviral agents (e.g., HIV NNRTIs)
5-(Trifluoromethyl)picolinonitrile derivatives (e.g., 19a-d ) Varied substituents (e.g., thioxoimidazolidin) 380–450 119–205 Androgen receptor antagonists

*Estimated based on molecular formula C₈H₈N₂O₂.

Key Observations:

Substituent Position and Reactivity: The position of hydroxymethyl groups significantly impacts solubility and intermolecular interactions. For example, 6-(Hydroxymethyl)picolinonitrile has a single hydroxymethyl group, reducing steric hindrance compared to the 5,6-disubstituted target compound. Trifluoromethyl (-CF₃) groups, as in CAS 406933-21-9 , enhance lipophilicity and metabolic stability, making such derivatives preferred in antiviral drug design .

Synthetic Routes :

  • 5,6-Disubstituted derivatives are synthesized via nucleophilic aromatic substitution (e.g., using DBU as a base in dioxane) or coupling reactions (e.g., Pd-catalyzed cross-coupling) .
  • In contrast, thioxoimidazolidin-containing analogs (e.g., 19a-d ) require multi-step protocols involving hydantoin intermediates and thiourea derivatives.

Biological Activity: Hydroxymethyl-substituted picolinonitriles are less studied for direct biological activity but serve as precursors for bioactive molecules. For instance, trifluoromethyl analogs exhibit nanomolar potency against HIV-1 , while thioxoimidazolidin derivatives show submicromolar antagonism of androgen receptors .

Q & A

Q. What are the optimal synthetic routes for 5,6-Bis(hydroxymethyl)picolinonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, hydroxymethyl groups can be introduced via nucleophilic substitution using formaldehyde derivatives under controlled pH (8–10) and temperature (60–80°C) . Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) are critical for regioselectivity and minimizing side reactions . Optimization requires monitoring by HPLC or LC-MS to track intermediate formation and purity. Challenges include avoiding over-oxidation of hydroxymethyl groups, which can be mitigated by inert atmospheres (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm) and nitrile carbon (δ ~115 ppm). 2D NMR (HSQC, HMBC) confirms substitution patterns on the pyridine ring .
  • IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight ([M+H]⁺ expected for C₈H₇N₂O₂: 179.0456) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dihydroxymethyl substitution influence reactivity in cross-coupling reactions?

  • Methodological Answer : The proximal hydroxymethyl groups create steric hindrance, limiting access to the nitrile group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts electron density redistribution, favoring electrophilic substitution at the 4-position . Experimental validation involves competitive reactions with electron-deficient/rich aryl halides, analyzed by kinetic studies (e.g., rate constants via UV-Vis) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from impurities or assay conditions. Solutions include:
  • Reproducibility Protocols : Standardize solvent (DMSO concentration ≤1%) and cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : LC-MS/MS identifies hydrolyzed byproducts (e.g., carboxylic acids from hydroxymethyl oxidation) that may confound results .

Q. How can computational chemistry predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Hydroxymethyl groups form hydrogen bonds with catalytic lysine residues, while the nitrile acts as a hydrogen-bond acceptor .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, highlighting key residues for mutagenesis validation .

Key Research Challenges

  • Stereochemical Control : The dihydroxymethyl configuration may lead to diastereomers in derivatives. Chiral HPLC (e.g., Chiralpak AD-H) separates enantiomers for biological testing .
  • Stability in Aqueous Media : Hydroxymethyl groups are prone to hydrolysis. Stability studies (pH 1–13, 37°C) guide formulation for in vivo applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.